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Cat. No.: B070756

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and a proposed synthetic pathway for 6-(methoxymethyl)-2-
sulfanyl-4-pyrimidinol, also known as 6-(methoxymethyl)-2-thiouracil. While specific
experimental data for this compound is limited in publicly available literature, this document
compiles information based on established chemical principles and data from closely related
structural analogs. The guide includes a detailed, plausible experimental protocol for its
synthesis, predicted analytical data, and a discussion of the potential biological significance of
the thiouracil scaffold, making it a valuable resource for researchers interested in pyrimidine
derivatives for drug discovery and development.

Molecular Structure and Properties

6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol is a derivative of pyrimidine, a heterocyclic aromatic
organic compound similar to purines. The presence of a sulfanyl (thiol) group at the 2-position
and a hydroxymethyl ether at the 6-position suggests potential for diverse chemical
modifications and biological interactions.

Table 1: Physicochemical Properties of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol
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Property Value Source/Method

Molecular Formula CeHsN202S Calculated

Molecular Weight 172.20 g/mol Calculated[1]

CAS Number 175205-07-9 Santa Cruz Biotechnology[1]

White to off-white solid

Appearance ) Based on similar compounds
(Predicted)
Melting Point 230-232 °C ChemicalBook
N Soluble in DMSO and ethanol
Solubility ) Based on related structures
(Predicted)
Storage Temperature 2-8 °C ChemicalBook

Synthesis Protocol

The synthesis of 6-substituted-2-thiouracils is well-established and typically proceeds via a

condensation reaction between a [3-ketoester and thiourea in the presence of a base.[2][3] For

the synthesis of 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol, ethyl 4-methoxyacetoacetate

would serve as the appropriate [-ketoester.

Proposed Synthetic Scheme

The logical workflow for the synthesis is outlined below.
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Caption: Proposed synthetic workflow for 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol.
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Detailed Experimental Protocol

Materials:

Ethyl 4-methoxyacetoacetate
Thiourea

Sodium metal

Absolute ethanol

Concentrated hydrochloric acid
Deionized water

Procedure:

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with
a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in
absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to
proceed until all the sodium has dissolved.

Reaction: To the freshly prepared sodium ethoxide solution, add an equimolar amount of
thiourea, followed by the dropwise addition of an equimolar amount of ethyl 4-
methoxyacetoacetate.

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove
the ethanol under reduced pressure. Dissolve the resulting solid residue in warm water.

Precipitation: While stirring, carefully acidify the aqueous solution with concentrated
hydrochloric acid until the pH is approximately 5-6. A precipitate should form.

Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid
product by vacuum filtration and wash it with cold water.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as an ethanol/water mixture, to yield the final product, 6-(methoxymethyl)-2-
sulfanyl-4-pyrimidinol.

Analytical Data (Predicted)

While experimental spectra for the target molecule are not readily available, the following
tables provide predicted and comparative data based on the closely related analog, 6-methyl-2-
thiouracil.

Table 2: Predicted *H NMR Spectral Data

Justification

Chemical Shift (5, o . (based on 6-
Multiplicity Assignment . .
ppm) methyl-2-thiouracil)
[4]

The two N-H protons
of the thiouracil ring
) are expected to be in
~12.3 Singlet (broad) N-H ) )
this region and may
be exchangeable with

D20.

) The vinyl proton on
~5.7 Singlet C5-H o
the pyrimidine ring.

Methylene protons of

~4.3 Singlet -CHz- the methoxymethyl
group.

) Methyl protons of the
~3.3 Singlet -OCHs
methoxymethyl group.

Table 3: Predicted 13C NMR Spectral Data
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Justification (based on 6-

Chemical Shift (0, ppm) Assignment . .
methyl-2-thiouracil)
The thione carbon is expected
~175 C2 (C=S) _ , ,
at a high chemical shift.
~162 C4 (C=0) The carbonyl carbon.
Carbon bearing the
~155 C6
methoxymethyl group.
~101 C5 The vinyl carbon.
Methylene carbon of the
~70 -CHa-
methoxymethyl group.
Methyl carbon of the
~58 -OCHs

methoxymethyl group.

Table 4: Predicted IR Spectral Data

Justification (based on 6-

Wavenumber (cm~?) Assignment . .
methyl-2-thiouracil)[5]
) Characteristic broad peaks for
3200-3000 N-H stretching
the N-H groups.
] Strong absorption for the
~1650 C=0 stretching
carbonyl group.
) Characteristic absorption for
~1200 C=S stretching )
the thione group.
) Ether linkage in the
~1100 C-O-C stretching

methoxymethyl group.

Biological Activity and Significance

Thiouracil and its derivatives are a well-known class of compounds with a broad spectrum of
biological activities. They are most notably recognized for their antithyroid properties. However,
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research has expanded to explore their potential as antibacterial, antiviral, and anticancer
agents.[6][7][8]

The biological activity of thiouracil derivatives is often attributed to their ability to interfere with
metabolic pathways involving pyrimidines or to interact with specific enzymes. The introduction
of various substituents on the pyrimidine ring can modulate this activity and introduce
selectivity. The methoxymethyl group at the 6-position of the target compound may influence its
solubility, lipophilicity, and interaction with biological targets.

Potential Signaling Pathway Involvement

Given the diverse activities of thiouracil derivatives, a hypothetical mechanism of action could
involve the inhibition of key enzymes in rapidly proliferating cells, such as those in cancerous
tissues or pathogens. A simplified logical diagram illustrating a potential drug discovery and
development workflow for such a compound is provided below.
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Caption: A logical workflow for the development of a novel thiouracil derivative.

Conclusion

6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol represents an interesting, yet underexplored,
member of the thiouracil family. Based on established synthetic methodologies for related
compounds, its preparation is feasible and straightforward. The predicted analytical data
provides a basis for its characterization. The known biological activities of the thiouracil scaffold
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suggest that this compound could be a valuable candidate for screening in various drug
discovery programs, particularly in the areas of infectious diseases and oncology. Further
research is warranted to synthesize this compound, confirm its structure, and evaluate its
biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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